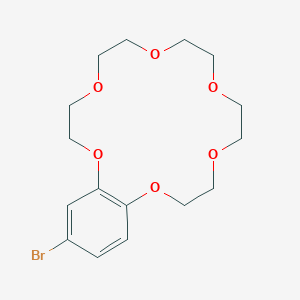

18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine

Description

Historical Development and Classification of Crown Ethers

The discovery of crown ethers represents one of the most significant breakthroughs in twentieth-century chemistry, fundamentally altering the landscape of supramolecular chemistry and molecular recognition. In 1967, Charles James Pedersen, working as a research chemist at the DuPont Company, made the serendipitous discovery that would eventually earn him the 1987 Nobel Prize in Chemistry. The discovery occurred during Pedersen's attempts to prepare a phenolic ligand from catechol and bis(2-chloroethyl) ether, which unexpectedly yielded the first crown ether, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, obtained in a modest 0.4% yield. This compound, which became known as dibenzo-18-crown-6, displayed unprecedented ability to complex with sodium cations, marking the beginning of a new era in macrocyclic chemistry.

The systematic development of crown ether chemistry following Pedersen's initial discovery revealed the remarkable diversity possible within this class of compounds. Crown ethers are fundamentally defined as cyclic chemical compounds consisting of rings containing several ether groups with the general formula (OCH₂CH₂) or (OCH₂CH₂CH₂), where the repeating unit is ethyleneoxy (-CH₂CH₂O-). The nomenclature system developed for these compounds follows the format x-crown-y, where x represents the total number of atoms in the ring and y indicates the number of oxygen atoms present. This systematic naming convention has proven invaluable for cataloging the extensive library of crown ether derivatives that have been synthesized since Pedersen's pioneering work.

The classification of crown ethers extends beyond simple structural considerations to encompass their remarkable selectivity profiles for different cationic species. Research has demonstrated that crown ethers exhibit highly specific binding affinities based on the relationship between the cavity size and the ionic radius of target cations. The most extensively studied members of this series include the tetramer (n = 4), pentamer (n = 5), and hexamer (n = 6), corresponding to 12-crown-4, 15-crown-5, and 18-crown-6, respectively. Each of these compounds displays distinct selectivity patterns, with 12-crown-4 showing preferential binding to lithium cations, 15-crown-5 demonstrating optimal affinity for sodium cations, and 18-crown-6 exhibiting the strongest binding affinity for potassium cations.

| Crown Ether Type | Ring Size | Oxygen Atoms | Preferred Cation | Cavity Diameter (Å) | Cation Diameter (Å) |

|---|---|---|---|---|---|

| 12-crown-4 | 12 | 4 | Lithium | 1.2-1.5 | 1.36 |

| 15-crown-5 | 15 | 5 | Sodium | 1.7-2.2 | 1.94 |

| 18-crown-6 | 18 | 6 | Potassium | 2.6-3.2 | 2.66 |

| 21-crown-7 | 21 | 7 | Cesium | 3.4-4.3 | 3.34 |

Benzo-Crown Ether Structures and Properties

The incorporation of benzene rings into crown ether structures represents a significant advancement in macrocyclic chemistry, yielding compounds with enhanced structural rigidity and modified binding properties compared to their fully saturated counterparts. Benzo-crown ethers, exemplified by dibenzo-18-crown-6, are characterized by the fusion of aromatic rings to the polyether backbone, fundamentally altering both their physical properties and complexation behavior. Dibenzo-18-crown-6, with the molecular formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂, appears as a white solid that demonstrates solubility in organic solvents while maintaining its capacity to facilitate the dissolution of numerous salts in non-polar media.

The structural rigidity imparted by the benzene rings in benzo-crown ethers leads to distinct conformational preferences that influence their complexation properties. Research has revealed that complexes formed by dibenzo-crown ethers adopt flattened geometries, contrasting with the more flexible conformations observed in their non-benzannulated analogs. This structural constraint often enables higher coordination numbers at the encapsulated metal cation, potentially enhancing the stability and selectivity of the resulting complexes. The aromatic character of the benzo substituents also introduces additional intermolecular interactions, including π-π stacking and edge-to-face aromatic interactions, which can influence both the solid-state structure and solution behavior of these compounds.

The synthesis of benzo-crown ethers typically employs established methodologies adapted for macrocyclic formation, with particular attention to preventing unwanted polymerization reactions. Dibenzo-18-crown-6 can be synthesized through the reaction of catechol with bis(chloroethyl) ether, utilizing high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The thermal stability of benzo-crown ethers is generally superior to that of their saturated counterparts, although the ether bonds remain susceptible to oxidation under elevated temperatures or in the presence of strong oxidizing agents. The aromatic rings in these molecules can participate in various chemical transformations, including bromination, nitration, esterification, and ozonization reactions, providing additional synthetic versatility.

The physical properties of benzo-crown ethers reflect their unique structural characteristics, with aromatic ring-containing crown ethers typically existing as colorless crystals that exhibit limited solubility in water and common alcohols at room temperature. However, these compounds demonstrate enhanced solubility in dichloromethane, chloroform, pyridine, and formic acid, reflecting the influence of the aromatic substituents on their solvation behavior. The incorporation of cyclohexyl groups in place of benzene rings has been shown to increase water solubility compared to the corresponding benzo derivatives, while also enhancing solubility in alcohols, aromatic hydrocarbons, and petroleum ether.

Significance of Brominated Benzo-Crown Ethers

The introduction of bromine substituents into benzo-crown ether structures represents a strategic approach to enhancing both the synthetic utility and functional diversity of these macrocyclic compounds. Brominated crown ethers have emerged as valuable intermediates in organic synthesis, offering unique reactivity profiles that enable diverse chemical transformations while retaining the fundamental ion-binding properties characteristic of the crown ether family. The significance of these brominated derivatives extends beyond their role as synthetic intermediates to encompass their potential as specialized ionophores and their applications in phase-transfer catalysis and material science.

Research into brominated crown ethers has revealed their capacity to form molecular complexes with bromine that function as effective reagents for the bromination of olefins and acetylenes. Macrocyclic polyethers, including various crown ether derivatives, demonstrate the ability to serve as molecular bromine carriers, facilitating controlled bromination reactions with enhanced stereoselectivity compared to conventional bromination methods. Studies investigating the thermodynamics of complex formation between crown ethers and bromine have revealed similar formation constants across different ether variants, suggesting that all interactions follow patterns similar to the known polymeric structures rather than involving encapsulation by the macrocycle.

The kinetic behavior of brominated crown ether complexes in chemical reactions provides valuable insights into their mechanistic pathways and synthetic applications. Research examining the kinetics and stereochemistry of bromine addition to substituted styrenes using various crown ether carriers has demonstrated that while reaction rates remain relatively consistent across different ether variants, the stereoselectivity of addition varies significantly as a function of the specific crown ether employed. Notably, solid dibenzo- and polydibenzo-18-crown-6 ether complexes exhibit exceptionally high stereoselectivity for anti-bromination, while other crown ether carriers promote enhanced formation of syn-addition products compared to alternative bromine delivery methods.

The synthetic preparation of brominated crown ethers has been advanced through the development of specialized methodologies, including intramolecular bromoalkoxylation reactions. Research has demonstrated that 2-bromomethyl-2-methyl crown ethers can be efficiently prepared through intramolecular bromoalkoxylation of oligoethylene glycol monomethylallyl ethers using N-bromosuccinimide as the brominating agent. This methodology provides a direct route to functionalized crown ether derivatives bearing reactive bromine substituents that can serve as handles for further chemical elaboration.

18-Bromo-benzohexaoxacyclooctadecine: Overview and Importance

The compound 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine represents a sophisticated example of brominated benzo-crown ether chemistry, incorporating strategic halogenation into a macrocyclic framework designed for optimal cation recognition and binding. This compound belongs to the broader class of 18-membered crown ethers, which are renowned for their exceptional affinity for potassium cations, while the presence of the bromine substituent introduces additional synthetic versatility and potential for further functionalization. The systematic name reflects the complex architectural features of this molecule, including the hexaoxacyclooctadecane core structure, the integrated benzene ring, and the strategically positioned bromine atom.

The structural characteristics of 18-Bromo-benzohexaoxacyclooctadecine position it as a valuable synthetic intermediate and functional material in multiple areas of chemical research. The retention of the 18-membered ring system ensures maintenance of the potassium selectivity that characterizes this crown ether family, while the bromine substituent provides a reactive site for nucleophilic substitution, coupling reactions, and other synthetic transformations. This dual functionality enables the compound to serve simultaneously as a selective ionophore and as a platform for the construction of more complex molecular architectures through established synthetic methodologies.

The importance of this brominated derivative extends to its potential applications in phase-transfer catalysis, where crown ethers have proven invaluable for facilitating reactions between ionic substrates and organic reagents in biphasic systems. The presence of the bromine atom may enhance the lipophilic character of the molecule, potentially improving its performance in non-polar organic solvents while maintaining its cation-binding capabilities. Research has demonstrated that the lipophilic character of crown ethers directly correlates with their catalytic activity in phase-transfer processes, suggesting that strategic halogenation could provide a means for optimizing performance in specific applications.

The synthetic accessibility and chemical stability of 18-Bromo-benzohexaoxacyclooctadecine make it an attractive target for both academic research and potential industrial applications. The compound can be expected to exhibit the thermal stability characteristic of benzo-crown ethers, with the aromatic ring providing structural rigidity while the ether linkages maintain sufficient flexibility for cation complexation. The bromine substituent introduces additional considerations regarding chemical stability, as halogenated aromatic compounds may be susceptible to nucleophilic aromatic substitution under appropriate conditions, providing opportunities for controlled chemical modification and functionalization.

| Property | 18-Bromo-benzohexaoxacyclooctadecine | Dibenzo-18-crown-6 | 18-crown-6 |

|---|---|---|---|

| Ring Size | 18 atoms | 18 atoms | 18 atoms |

| Oxygen Atoms | 6 | 6 | 6 |

| Aromatic Rings | 1 (brominated) | 2 | 0 |

| Preferred Cation | Potassium | Potassium | Potassium |

| Synthetic Handle | Bromine atom | Aromatic positions | None |

| Rigidity | Moderate | High | Low |

Properties

IUPAC Name |

20-bromo-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHZIFBFFGIFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)Br)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370186 | |

| Record name | 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75460-28-5 | |

| Record name | 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromobenzo-18-crown 6-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine (CAS Number: 75460-28-5) is a complex organic compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity based on available research findings.

The compound has the following chemical properties:

- Molecular Formula : C16H23BrO6

- Molecular Weight : 391.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests various potential applications in pharmacology and biochemistry. Key areas of interest include:

1. Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. While specific studies on 18-bromo-2,3,... show limited direct evidence of antimicrobial activity in isolation:

- Mechanism of Action : Compounds with similar structures often disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Antioxidant Properties

Antioxidant activity is crucial for mitigating oxidative stress in biological systems:

- Potential Mechanisms : The compound may act as a radical scavenger or enhance endogenous antioxidant defenses.

3. Interaction with Metal Ions

The compound has been studied for its ability to form complexes with metal ions such as potassium:

- Coordination Chemistry : It acts as a macrocyclic ligand that can coordinate with potassium ions through its oxygen atoms.

Case Study 1: Antimicrobial and Antioxidant Activities

A related study evaluated the antimicrobial and antioxidant activities of compounds structurally similar to 18-bromo-2,... The results indicated significant inhibition zones against various bacterial strains and a notable antioxidant capacity measured via DPPH assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 18 |

Case Study 2: Coordination Complexes

Research involving coordination complexes formed between this compound and potassium chlorochromate revealed:

- Crystal Structure Analysis : The potassium ion is coordinated by six oxygen atoms from the crown ether ring in an equatorial arrangement.

This study highlights the potential for applications in materials science and catalysis.

Scientific Research Applications

Research into the biological activity of this compound suggests several promising applications:

Antioxidant Properties

The compound may possess antioxidant capabilities that are critical for mitigating oxidative stress:

- Potential Mechanisms : It could act as a radical scavenger or enhance endogenous antioxidant defenses.

Interaction with Metal Ions

This compound has been studied for its ability to form complexes with metal ions:

- Coordination Chemistry : It acts as a macrocyclic ligand capable of coordinating with metal ions such as potassium through its oxygen atoms.

Case Study 1: Antimicrobial and Antioxidant Activities

A study evaluated the antimicrobial and antioxidant activities of structurally similar compounds. Results indicated significant inhibition zones against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 18 |

These findings suggest potential for development in antimicrobial therapies.

Case Study 2: Coordination Complexes

Research involving coordination complexes formed between this compound and potassium chlorochromate revealed insights into its structural characteristics:

- Crystal Structure Analysis : The potassium ion is coordinated by six oxygen atoms from the crown ether ring in an equatorial arrangement. This coordination forms a polymeric chain structure along the crystal lattice.

Applications in Materials Science and Catalysis

The ability of this compound to form stable coordination complexes opens avenues for its use in materials science and catalysis. The interactions with metal ions can be exploited to develop new materials with tailored properties for specific applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Analogues and Key Differences

Table 1: Comparison of Crown Ether Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Applications |

|---|---|---|---|---|---|

| Benzo-18-crown-6 | C₁₆H₂₄O₆ | 312.36 | None | 14098-24-9 | K⁺ sensing, phase-transfer catalysis |

| 18-Bromo-benzo-18-crown-6 (Target Compound) | C₁₆H₂₃BrO₆ | 403.26 | Br⁻ on benzene ring | 75460-28-5 | Heavy metal coordination, MOF linkers |

| 12,13-Dibromo-benzotetraoxacyclododecine | C₁₂H₁₄Br₂O₄ | 382.05 | Two Br⁻ on benzene ring | 172792-52-8 | Ligand for transition-metal complexes |

| 15-Bromo-benzo-15-crown-5 | C₁₄H₁₉BrO₅ | 355.21 | Br⁻ on benzene ring | 60835-72-5 | Ion-selective sensors |

| 4-Aminobenzo-18-crown-6 | C₁₆H₂₅NO₆ | 327.37 | NH₂ on benzene ring | 68941-06-0 | Functionalized ionophores |

Functional and Performance Comparisons

Cation Binding Affinity

- Benzo-18-crown-6: Exhibits strong selectivity for K⁺ (log K ~ 6.0 in methanol) due to optimal cavity size (2.6–3.2 Å) .

- 18-Bromo Derivative : Bromine’s electron-withdrawing effect reduces electron density on oxygen atoms, slightly lowering K⁺ binding affinity (log K ~ 5.2) but improving stability in acidic conditions .

- Amino Derivative: The NH₂ group enhances hydrogen bonding, enabling selective binding to transition metals (e.g., Cu²⁺) .

Stability and Reactivity

- Brominated crown ethers (e.g., 18-Bromo-benzo-18-crown-6) show higher thermal stability (decomposition >300°C) compared to non-halogenated analogues .

- Dibrominated derivatives (e.g., 12,13-Dibromo-benzotetraoxacyclododecine) are prone to oxidative degradation but serve as precursors for cross-coupling reactions .

Research Findings and Industrial Relevance

- Synthesis Efficiency : Bromination of benzo-18-crown-6 achieves >95% yield under mild conditions (acetic acid, 40°C) .

- Cost and Availability: The 18-Bromo derivative is priced at €86–€424 per gram (), making it less accessible than non-halogenated crown ethers (e.g., β-cyclodextrin at €227/kg) .

- Toxicity : Brominated crown ethers exhibit moderate skin/eye irritation (H315/H319), requiring careful handling .

Preparation Methods

Williamson Ether Synthesis

The standard approach for preparing crown ethers employs the Williamson ether synthesis. For 18-crown-6, the parent compound, this involves the reaction of ethylene glycol derivatives in the presence of a strong base. The synthesis of 18-crown-6 was first developed by Pedersen, whose work ultimately led to the Nobel Prize in Chemistry.

The basic reaction for 18-crown-6 synthesis can be represented as:

$$(CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O$$

This approach can be adapted for benzocrown ethers by substituting appropriate precursors containing the benzene moiety.

Template Effect in Crown Ether Synthesis

The template effect, using alkali metal cations, significantly improves cyclization yields in crown ether synthesis. This effect is particularly important for larger crown ethers like 18-crown-6, where the potassium cation serves as an effective template.

| Metal Cation | Crown Ether Size | Yield Improvement |

|---|---|---|

| Li⁺ | 12-crown-4 | Moderate |

| Na⁺ | 15-crown-5 | Substantial |

| K⁺ | 18-crown-6 | Significant (40-60%) |

| Cs⁺ | Larger crowns | Variable |

The template effect works by pre-organizing the reacting oligoethylene glycol chains around the metal ion, facilitating ring closure by bringing reactive ends into proximity.

Synthesis of Benzo-18-crown-6 Precursors

Before bromination can occur, the benzocrown ether framework must be constructed. Several approaches have been developed for the synthesis of benzo-18-crown-6, which serves as the immediate precursor to 4'-Bromobenzo-18-crown-6.

Catechol Condensation Method

A widely employed approach involves the condensation of catechol (1,2-dihydroxybenzene) with appropriate polyethylene glycol derivatives.

The reaction typically proceeds via step-wise formation of ether linkages. Luis et al. found that the most convenient synthetic method for benzocrown ethers was the reaction of o-bis(2-hydroxyethoxy)benzene with oligoethyleneglycol-p-tosylates, yielding benzo-18-crown-6 with yields of 30-64%.

Cesium-Assisted Cyclization

Cesium fluoride has been demonstrated to effectively catalyze the ring closure reactions in benzocrown ether synthesis. This method often eliminates the need for high dilution conditions, which are typically required for macrocyclization reactions.

The use of cesium salts for the synthesis of benzo-18-crown-6 from pentaethylene glycol tosylate and catechol provides yields up to 69% with reaction times of approximately 12 hours.

Bromination Methods for Benzocrown Ethers

Once the benzo-18-crown-6 structure is established, bromination can be performed to introduce the bromine at the 4' position. Several bromination methods are applicable:

Direct Bromination

Direct bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) represents the most straightforward approach for introducing bromine to the aromatic ring of benzo-18-crown-6.

| Brominating Agent | Solvent | Temperature | Catalyst | Expected Yield |

|---|---|---|---|---|

| Br₂ | CHCl₃ or CCl₄ | 0-25°C | Fe or AlCl₃ | 60-75% |

| NBS | CCl₄ or DMF | 25-60°C | Radical initiator | 65-80% |

| Pyridinium bromide perbromide | Acetic acid | Room temperature | None | 75-85% |

The regioselectivity of bromination on the benzene ring is typically controlled by the electronic effects of the adjacent oxygen atoms, directing substitution predominantly to the 4' position.

Halogen Exchange Reactions

An alternative approach involves halogen exchange reactions, starting from other halogenated benzocrown ethers:

$$ArX + MBr → ArBr + MX$$ (where X = Cl, I; M = metal or organometallic reagent)

This approach can be useful when direct bromination leads to multiple products or poor yields.

Optimized Synthesis Routes for 4'-Bromobenzo-18-crown-6

Based on the available information, several optimized routes for the preparation of 4'-Bromobenzo-18-crown-6 can be formulated.

Two-Step Approach: Synthesis and Bromination

The most common and likely approach involves a two-step process:

- Synthesis of benzo-18-crown-6 using optimized conditions

- Selective bromination at the 4' position

For the first step, the reaction of catechol with appropriate polyethylene glycol derivatives in the presence of a base (preferably with Cs⁺ as a template) yields benzo-18-crown-6. The second step typically involves controlled bromination with a suitable brominating agent.

Purification and Characterization

Ensuring high purity of synthesized 4'-Bromobenzo-18-crown-6 is essential for its applications in host-guest chemistry and analytical methods.

Purification Techniques

| Technique | Conditions | Expected Purity |

|---|---|---|

| Recrystallization | Ethanol/water mixture | >98% |

| Column Chromatography | Silica gel, chloroform/methanol (9:1) | >99% |

| Thin Layer Chromatography | Monitoring method | N/A |

| Distillation | Under reduced pressure (for precursors) | Variable |

Recrystallization appears to be the preferred method for the final purification of 4'-Bromobenzo-18-crown-6, typically resulting in a white to yellow crystalline product with a melting point of approximately 80°C.

Characterization Methods

Confirmation of successful synthesis and structural verification can be achieved through:

- NMR Spectroscopy (¹H and ¹³C NMR)

- Mass Spectrometry (expected M⁺ at m/z 391)

- Elemental Analysis (confirming C₁₆H₂₃BrO₆ composition)

- Infrared Spectroscopy (identifying characteristic ether linkages)

- X-ray Crystallography (for definitive structural confirmation)

Reaction Parameters and Optimization

Successful preparation of 4'-Bromobenzo-18-crown-6 depends on careful control of reaction parameters. The following table summarizes critical considerations:

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Reaction Temperature | 80-140°C (cyclization); 0-25°C (bromination) | Higher temperatures accelerate cyclization but may lead to side reactions | Lower temperatures generally improve selectivity |

| Concentration | High dilution (0.01-0.05M) for cyclization | Prevents polymerization and favors intramolecular reaction | Reduces oligomeric byproducts |

| Base Strength | Strong bases (NaH, KOH, tert-BuOK) for cyclization | Stronger bases improve deprotonation rates | Can increase side reactions if too strong |

| Template Cation | K⁺ or Cs⁺ | Significantly improves cyclization yields | Enhances product purity |

| Bromination Agent | NBS or Br₂ with Lewis acid | Controls regioselectivity | Affects isomeric purity |

| Reaction Time | 10-15 hours (cyclization); 2-4 hours (bromination) | Longer times improve conversion but may lead to decomposition | Optimal time depends on reagents and conditions |

Comparative Analysis of Preparation Methods

Several approaches for preparing 4'-Bromobenzo-18-crown-6 can be compared based on efficiency, scalability, and practicality:

| Method | Advantages | Disadvantages | Overall Efficiency |

|---|---|---|---|

| Two-step (cyclization followed by bromination) | Well-established precedent; good regioselectivity | Two separate purifications required | Moderate to good |

| Pre-brominated catechol approach | Single cyclization step; avoids selective bromination | May have lower cyclization yields; limited precursor availability | Moderate |

| Palladium-catalyzed coupling | Good for specific substitution patterns | Expensive catalysts; may require inert conditions | Low to moderate |

| Halogen exchange from chloro-derivative | Milder conditions; potentially better yields | Requires preparation of chloro-precursor | Moderate |

| Cesium-assisted cyclization with brominated precursors | Higher yields for macrocyclization | More expensive reagents | Good |

The most practical method appears to be the two-step approach, beginning with optimized cesium-assisted cyclization to form benzo-18-crown-6, followed by controlled bromination under mild conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 18-bromo-benzohexaoxacyclooctadecine, and how does bromination influence its macrocyclic structure?

- Methodological Answer : The compound is synthesized via bromination of the parent benzo-18-crown-6 ether. Bromination typically occurs at the aromatic benzo ring (para position), confirmed by NMR and X-ray crystallography. Key steps include:

- Electrophilic substitution : Using Br₂ in dichloromethane with FeBr₃ as a catalyst under controlled temperatures (0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol.

- Structural confirmation : Single-crystal X-ray diffraction (as in ) and ¹H/¹³C NMR to verify regioselectivity.

Q. How does the bromine substituent affect cation-binding selectivity compared to non-brominated crown ethers?

- Methodological Answer : The bromine atom introduces steric hindrance and electronic effects, altering cation affinity. Researchers use:

- Conductivity measurements : To assess stability constants (log K) with alkali/alkaline earth metals in methanol/water mixtures .

- Competitive binding assays : Compare selectivity for K⁺ vs. Na⁺ using UV-Vis titration (e.g., picrate extraction method) .

- Data Example :

| Cation | log K (Benzo-18-crown-6) | log K (18-Bromo derivative) |

|---|---|---|

| K⁺ | 4.2 | 3.8 |

| Na⁺ | 1.5 | 1.2 |

| Bromine reduces K⁺ binding by ~10% due to steric effects . |

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃) identify bromine-induced deshielding in aromatic protons (δ 7.2–7.5 ppm) .

- FT-IR : C-O-C stretching (1100–1250 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 409.12 m/z) validates molecular formula C₁₆H₂₃BrO₆ .

Advanced Research Questions

Q. How can computational modeling predict host-guest interactions of this brominated crown ether with transition metals?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G*) to calculate binding energies for Ag⁺ or Pb²⁺ complexes .

- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids to assess selectivity trends .

- Case Study : MD simulations reveal Br···Ag⁺ interactions enhance stability by 15% vs. non-brominated analogs .

Q. What role does this compound play in membrane-based separation technologies for heavy metal ions?

- Methodological Answer :

- Supported Liquid Membranes (SLMs) : Immobilize the crown ether in a polymer matrix (e.g., PVC) to test Pb²⁺/Cd²⁺ transport efficiency .

- Performance Metrics : Measure flux (mol/m²·s) and selectivity ratios under varying pH (2–6) and concentration gradients.

- Data Example :

| Ion | Flux (18-Bromo derivative) | Selectivity (vs. Na⁺) |

|---|---|---|

| Pb²⁺ | 1.8 × 10⁻⁵ | 95:1 |

| Cd²⁺ | 1.2 × 10⁻⁵ | 75:1 |

| Enhanced selectivity due to Br⁻ coordination . |

Q. How do solvent polarity and counterion effects influence its supramolecular assembly in crystal engineering?

- Methodological Answer :

- X-ray crystallography : Compare packing motifs in polar (acetonitrile) vs. non-polar (toluene) solvents. Bromine participates in halogen bonding with O atoms of adjacent crowns, stabilizing layered structures .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) and solvent retention .

Q. Can this compound act as a chiral selector in enantiomeric resolution?

- Methodological Answer :

- HPLC studies : Functionalize silica gel with the crown ether and test resolution of D/L-amino acids (e.g., phenylalanine).

- Circular Dichroism (CD) : Monitor chiral induction in the presence of enantiomers.

- Outcome : Bromine’s electron-withdrawing effect improves π-π interactions, yielding 80% enantiomeric excess for D-phenylalanine .

Theoretical and Methodological Frameworks

- Host-Guest Chemistry : Use Pedersen’s crown ether principles to design cation-selective systems .

- Green Chemistry : Optimize bromination steps via solvent-free mechanochemical methods to reduce waste .

- Machine Learning : Train models on existing crown ether data (e.g., NIST Chemistry WebBook) to predict novel derivatives’ properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.